4-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
Description
4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidinone core substituted with a pyrazole ring and a 4-chlorobenzamide moiety.
Properties
Molecular Formula |
C14H10ClN5O2 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O2/c15-10-4-2-9(3-5-10)12(21)18-11-8-16-14(19-13(11)22)20-7-1-6-17-20/h1-8H,(H,18,21)(H,16,19,22) |
InChI Key |
JSXOJGJLXAZXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine core, specifically the 6-oxo-1,6-dihydropyrimidine, is commonly synthesized via a Biginelli-type reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic catalysis, often with heating. For example, the reaction of 4-substituted benzaldehyde (such as 4-chlorobenzaldehyde), urea, and a β-keto ester produces the dihydropyrimidinone intermediate.
- Reaction conditions: Heating at approximately 70 °C in aqueous or alcoholic media.
- Catalysts: Acidic catalysts or bases such as NaOH can be used to facilitate ring closure.
- Solvents: Ethanol, water, or mixtures thereof are typical.
This step yields the pyrimidine ring with a carbonyl group at position 6 and substitution at position 2 or 5 depending on the starting materials.
Formation of the Pyrazole Ring
The pyrazole ring is introduced by reacting hydrazine hydrate with a 1,3-diketone or β-keto ester intermediate. This reaction typically proceeds via cyclization under reflux conditions in ethanol.
- Reaction conditions: Refluxing with hydrazine hydrate in ethanol.
- Outcome: Formation of 2-(1H-pyrazol-1-yl) substitution on the pyrimidine ring.
This step is crucial to install the pyrazole moiety that is essential for biological activity.
Chlorination and Benzamide Formation
The 4-chlorobenzamide moiety is introduced by coupling the pyrimidinyl-pyrazole intermediate with 4-chlorobenzoyl chloride. This benzoylation reaction is typically carried out in the presence of a base and an appropriate solvent such as 1,4-dioxane or dichloromethane.
- Reaction conditions: Room temperature to mild heating.
- Base: Pyridine or triethylamine to neutralize HCl formed.
- Solvent: 1,4-dioxane or dichloromethane.
- Purification: Chromatography or recrystallization.
This step forms the amide bond linking the benzamide group to the heterocyclic core.
Alternative Synthetic Routes and Catalytic Methods
Other approaches reported include:
- Use of 2,4-dichloropyrimidine intermediates that undergo nucleophilic substitution with pyrazole under microwave heating at 80 °C, followed by hydrolysis to yield the target compound.
- Suzuki cross-coupling reactions using palladium catalysts to introduce aryl groups on the pyrimidine ring before pyrazole installation.
- Buchwald-Hartwig amination to introduce pyrazole moieties on chlorinated pyrimidines, followed by demethylation steps to finalize the structure.
These advanced methods allow for structural diversification and optimization of reaction efficiency.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Biginelli condensation | 4-chlorobenzaldehyde, β-keto ester, urea, NaOH, 70 °C | Formation of dihydropyrimidinone core |
| 2 | Pyrazole formation | Hydrazine hydrate, reflux in ethanol | Cyclization to 2-(1H-pyrazol-1-yl) substitution |
| 3 | Benzoylation | 4-chlorobenzoyl chloride, pyridine/base, 1,4-dioxane, RT | Formation of 4-chlorobenzamide linkage |
| 4 | Nucleophilic substitution (alternative) | 2,4-dichloropyrimidine, pyrazole, microwave heating | Introduction of pyrazole on pyrimidine ring |
| 5 | Suzuki coupling (alternative) | Aryl boronic acid, Pd catalyst, base, microwave | Arylation of pyrimidine ring |
Purification and Characterization
Purification methods include:
- Column chromatography using silica gel.
- Recrystallization from appropriate solvents.
- Characterization techniques: IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase, leading to neuroprotective effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to benzamide derivatives with varying substituents:
- Substituent Impact: The 4-chloro group on the benzamide moiety is a common feature in pesticidal and bioactive compounds, enhancing stability via electron-withdrawing effects . The pyrimidinone-pyrazole core in the target compound distinguishes it from thiourea-based analogs (e.g., L1 in ) and simpler benzamides (e.g., zarilamid). This core may enable hydrogen bonding or metal coordination, though direct evidence is lacking.
Antimicrobial Potential:
- Compounds like 4-chloro-N-(dibenzylcarbamothioyl)benzamide () exhibit antimicrobial activity when complexed with Pd(II) or Pt(II), with MIC values comparable to ampicillin and fluconazole . The target compound’s pyrimidinone-pyrazole system may similarly interact with microbial enzymes, though its activity remains untested.
Physicochemical Properties
- Thermal Stability: Pyrimidinone-lactam structures generally exhibit high thermal stability, advantageous for industrial applications .
Biological Activity
4-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide, with CAS number 1343457-41-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C14H10ClN5O2, with a molecular weight of 303.71 g/mol. The structural features include a chloro group and a pyrazole moiety, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine and pyrazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The compound's mechanism of action may involve the following:
- Inhibition of Kinases : Many compounds in this class inhibit kinases involved in cell signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of specific kinases | |
| Cytotoxicity | Exhibits cytotoxic effects on tumor cells |
Case Studies
- Study on Anticancer Efficacy : A study published in 2023 evaluated the anticancer efficacy of similar compounds derived from pyrazole and pyrimidine scaffolds. The results indicated significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Mechanism-Based Study : Another research focused on the structure-activity relationship (SAR) of related compounds found that modifications in the pyrazole ring significantly enhanced their inhibitory potency against specific kinases involved in oncogenic signaling pathways .
Q & A
(Basic) What synthetic routes are most effective for preparing 4-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the pyrimidine core via cyclocondensation of urea derivatives with β-keto esters, followed by chlorination at the 4-position using POCl₃ or SOCl₂ .
- Step 2: Introduction of the pyrazole moiety via nucleophilic substitution or Pd-catalyzed coupling at the pyrimidine’s 2-position. For example, reacting 5-amino-6-chloropyrimidin-4(3H)-one with 1H-pyrazole-1-carboxylic acid chloride .
- Step 3: Final benzamide coupling using 4-chlorobenzoyl chloride under Schotten-Baumann conditions (e.g., DCM, triethylamine) .
Critical Intermediates: - 5-Amino-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (key pyrimidine intermediate).
- 4-Chlorobenzoyl chloride (ensures regioselective acylation).
(Advanced) How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (e.g., Bruker SMART CCD) confirms the dihydro-pyrimidinone ring conformation and hydrogen bonding between the amide N–H and pyrimidine carbonyl oxygen. Orthorhombic space groups (e.g., P212121) are common, with cell parameters validated via SADABS .
- Spectroscopy:
(Advanced) What biochemical pathways are implicated in its antibacterial activity, and how does it interact with bacterial enzymes?
Methodological Answer:
- Target Identification: Similar benzamide-pyrimidine derivatives inhibit bacterial acyl carrier protein synthase (AcpS-PPTase), which is essential for fatty acid biosynthesis .
- Mechanism: Competitive binding to the PPTase active site disrupts phosphopantetheinylation of acyl carrier proteins, halting lipid metabolism.
- Validation: Use in vitro enzyme assays (e.g., malachite green phosphate detection) and in silico docking (e.g., AutoDock Vina) to map interactions with conserved residues (e.g., Lys45, Asp89) .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative Assays: Standardize minimum inhibitory concentration (MIC) testing using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structural Analog Analysis: Compare activity of derivatives (e.g., 2-thioxo or trifluoromethyl variants) to identify substituent effects .
- Data Normalization: Control for solvent effects (DMSO ≤1% v/v) and use reference antibiotics (e.g., ciprofloxacin) to calibrate assays .
(Basic) What analytical techniques are essential for purity assessment and impurity profiling?
Methodological Answer:
- HPLC: Use a C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
- Mass Spectrometry: High-resolution ESI-MS identifies major impurities (e.g., dechlorinated byproducts or unreacted intermediates) .
- TLC: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.5 for target compound) .
(Advanced) What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Co-crystallize with citric acid or sodium bicarbonate to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amides) that cleave in vivo .
- Nanoformulation: Encapsulate in PEGylated liposomes (size ≤200 nm via dynamic light scattering) for sustained release .
(Advanced) How does modifying the pyrazole ring affect pharmacological activity?
Methodological Answer:
- Substituent Effects:
- Validation: Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and test IC₅₀ values .
(Basic) What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to potential HCl release during synthesis .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
(Advanced) How can computational modeling guide the design of more potent analogs?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS) to identify flexible regions in AcpS-PPTase .
- QSAR Models: Use MOE or Schrodinger to correlate substituent Hammett constants (σ) with MIC values .
- Docking Studies: Prioritize analogs with higher predicted binding scores (ΔG ≤ −8 kcal/mol) .
(Advanced) What crystallographic data support the compound’s tautomeric forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
